molecular formula C12H13FO3 B3377209 1-[(5-Fluoro-2-methoxyphenyl)methyl]cyclopropane-1-carboxylic acid CAS No. 1267007-11-3

1-[(5-Fluoro-2-methoxyphenyl)methyl]cyclopropane-1-carboxylic acid

Cat. No.: B3377209
CAS No.: 1267007-11-3
M. Wt: 224.23
InChI Key: POROHMOKGRIIJR-UHFFFAOYSA-N
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Description

1-[(5-Fluoro-2-methoxyphenyl)methyl]cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C12H13FO3 It is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a 5-fluoro-2-methoxyphenylmethyl substituent

Preparation Methods

The synthesis of 1-[(5-Fluoro-2-methoxyphenyl)methyl]cyclopropane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor.

    Introduction of the 5-fluoro-2-methoxyphenylmethyl group: This step involves the use of a Friedel-Crafts alkylation reaction, where the cyclopropane ring is alkylated with a 5-fluoro-2-methoxybenzyl halide in the presence of a Lewis acid catalyst.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-[(5-Fluoro-2-methoxyphenyl)methyl]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

    Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts, forming esters.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-[(5-Fluoro-2-methoxyphenyl)methyl]cyclopropane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique structural features.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(5-Fluoro-2-methoxyphenyl)methyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-[(5-Fluoro-2-methoxyphenyl)methyl]cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:

    1-[(5-Fluoro-2-methoxyphenyl)methyl]cyclopropane-1-carboxamide: This compound has a similar structure but contains an amide group instead of a carboxylic acid group.

    1-[(5-Fluoro-2-methoxyphenyl)methyl]cyclopropane-1-methanol: This compound has a hydroxyl group instead of a carboxylic acid group.

    1-[(5-Fluoro-2-methoxyphenyl)methyl]cyclopropane-1-nitrile: This compound contains a nitrile group instead of a carboxylic acid group.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(5-fluoro-2-methoxyphenyl)methyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO3/c1-16-10-3-2-9(13)6-8(10)7-12(4-5-12)11(14)15/h2-3,6H,4-5,7H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POROHMOKGRIIJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)CC2(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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